molecular formula C12H32N4Si B1598728 Tetrakis(ethylmethylamino)silane CAS No. 477284-75-6

Tetrakis(ethylmethylamino)silane

Cat. No.: B1598728
CAS No.: 477284-75-6
M. Wt: 260.49 g/mol
InChI Key: MJBZMPMVOIEPQI-UHFFFAOYSA-N
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Description

Tetrakis(ethylmethylamino)silane: is an organosilicon compound with the molecular formula C12H32N4Si . It is a colorless liquid that is primarily used as a precursor in the deposition of silicon-containing thin films. This compound is notable for its non-aqueous solubility and is often utilized in applications requiring high purity and precise control over film composition .

Biochemical Analysis

Biochemical Properties

Tetrakis(ethylmethylamino)silane plays a significant role in biochemical reactions, particularly in the field of semiconductor fabrication. It is used as a precursor for atomic layer deposition (ALD) of thin films, such as hafnium oxide (HfO₂), due to its low boiling point and reactivity with water and ozone . In biochemical contexts, this compound interacts with various enzymes and proteins, facilitating the formation of stable thin films on substrates. These interactions are crucial for the deposition process, ensuring uniform and high-quality film formation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily observed in its application in semiconductor fabrication. It influences cell function by interacting with cell signaling pathways and gene expression mechanisms. The compound’s reactivity with water and ozone leads to the formation of thin films that can affect cellular metabolism and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a precursor in the ALD process, where it undergoes chemical reactions to form thin films on substrates. These reactions involve the activation and inhibition of specific enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable bonds with other molecules is essential for its role in thin film deposition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is moisture-sensitive and reacts slowly with water, which can affect its long-term stability and efficacy in biochemical applications . Studies have shown that prolonged exposure to moisture can lead to the formation of dimethylamine, which may have additional effects on cellular function . Therefore, it is crucial to handle and store the compound under controlled conditions to maintain its stability and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic or adverse effects. At high doses, it can cause severe skin burns, eye damage, and respiratory tract irritation . These toxic effects highlight the importance of careful dosage control and monitoring in experimental settings to avoid potential harm to animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a precursor in thin film deposition. The compound interacts with enzymes and cofactors that facilitate its conversion into stable thin films on substrates . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical processes in which the compound is involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form stable bonds with other molecules also affects its transport and distribution properties .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals are crucial for the compound’s activity and function in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(ethylmethylamino)silane can be synthesized through the reaction of silicon tetrachloride with ethylmethylamine. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:

SiCl4+4H2NCH2CH3Si[N(CH3CH2)2]4+4HCl\text{SiCl}_4 + 4 \text{H}_2\text{NCH}_2\text{CH}_3 \rightarrow \text{Si[N(CH}_3\text{CH}_2)_2]_4 + 4 \text{HCl} SiCl4​+4H2​NCH2​CH3​→Si[N(CH3​CH2​)2​]4​+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where silicon tetrachloride and ethylmethylamine are combined under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(ethylmethylamino)silane undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form silicon dioxide and other silicon-containing compounds.

    Substitution: The ethylmethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and ozone.

    Substitution: Reagents such as halogens or other amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Tetrakis(ethylmethylamino)silane is used as a precursor in the chemical vapor deposition (CVD) of silicon-containing thin films. These films are essential in the semiconductor industry for the fabrication of electronic devices.

Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biomedical devices due to its ability to form biocompatible silicon-based coatings.

Industry: In addition to its use in the semiconductor industry, this compound is also employed in the production of solar cells and other photovoltaic devices.

Comparison with Similar Compounds

  • Tetrakis(dimethylamino)silane
  • Tetrakis(diethylamino)silane
  • Bis(ethylmethylamino)silane

Comparison: Tetrakis(ethylmethylamino)silane is unique in its balance of volatility and stability, making it particularly suitable for chemical vapor deposition processes. Compared to tetrakis(dimethylamino)silane, it has a slightly higher boiling point, which can be advantageous in certain deposition conditions. Its ethylmethylamino groups provide a balance between reactivity and stability, making it a versatile precursor for various applications .

Properties

IUPAC Name

N-methyl-N-tris[ethyl(methyl)amino]silylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H32N4Si/c1-9-13(5)17(14(6)10-2,15(7)11-3)16(8)12-4/h9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBZMPMVOIEPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)[Si](N(C)CC)(N(C)CC)N(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405170
Record name TETRAKIS(ETHYLMETHYLAMINO)SILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477284-75-6
Record name TETRAKIS(ETHYLMETHYLAMINO)SILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(ethylmethylamino)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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